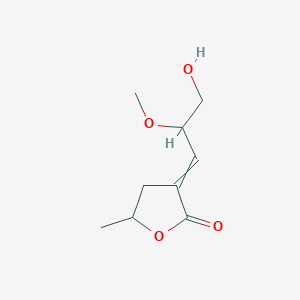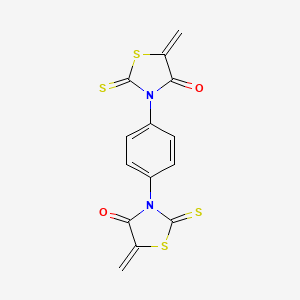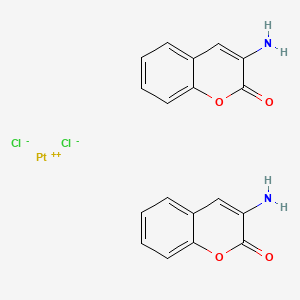
(5E)-1-diazoocta-5,7-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-diazoocta-5,7-dien-2-one is an organic compound characterized by the presence of a diazo group (-N=N-) attached to an octadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-diazoocta-5,7-dien-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the diazotization of an amine precursor followed by coupling with an appropriate dienone. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-diazoocta-5,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to amines or other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
(5E)-1-diazoocta-5,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce diazo groups into molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (5E)-1-diazoocta-5,7-dien-2-one exerts its effects involves the interaction of the diazo group with various molecular targets. This can include the formation of covalent bonds with proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-1-diazoocta-5,7-dien-2-one: A geometric isomer with different spatial arrangement of atoms.
(5E)-1-diazoocta-5,7-dien-3-one: A structural isomer with a different position of the carbonyl group.
Uniqueness
(5E)-1-diazoocta-5,7-dien-2-one is unique due to its specific arrangement of the diazo group and the octadienone structure, which imparts distinct chemical properties and reactivity compared to its isomers.
Propriétés
Numéro CAS |
75283-40-8 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(5E)-1-diazoocta-5,7-dien-2-one |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-5-6-8(11)7-10-9/h2-4,7H,1,5-6H2/b4-3+ |
Clé InChI |
HUVVKMYVPPUYLP-ONEGZZNKSA-N |
SMILES isomérique |
C=C/C=C/CCC(=O)C=[N+]=[N-] |
SMILES canonique |
C=CC=CCCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
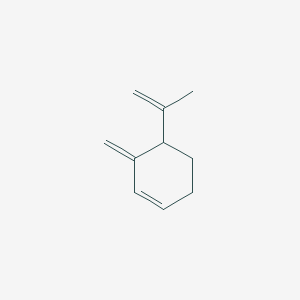
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
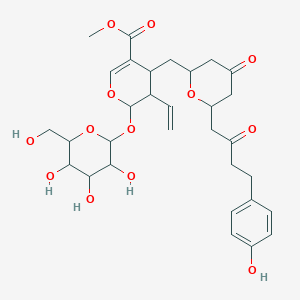
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
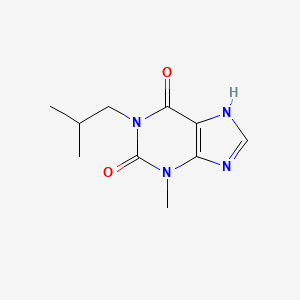
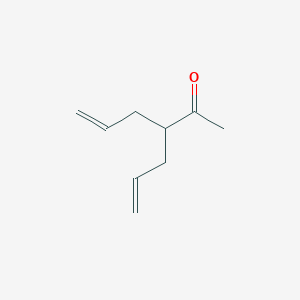
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

